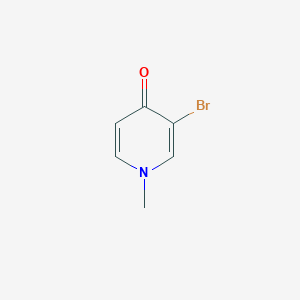
6-(bromomethyl)-2,4-dihydro-1,3-dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(bromomethyl)-2,4-dihydro-1,3-dioxine is an organic compound that belongs to the class of dioxines It is characterized by the presence of a bromomethyl group attached to the sixth position of a 2,4-dihydro-1,3-dioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine typically involves the bromination of a precursor compound. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by a tungsten bulb, leading to the desired monobromo product in good yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
6-(bromomethyl)-2,4-dihydro-1,3-dioxine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as acetone or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
6-(bromomethyl)-2,4-dihydro-1,3-dioxine has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: This compound shares a similar bromomethyl group but is part of a different ring system.
6-bromomethyl-2,4-diaminopteridine: Another compound with a bromomethyl group, used in nucleophilic displacement reactions.
Uniqueness
6-(bromomethyl)-2,4-dihydro-1,3-dioxine is unique due to its specific ring structure and the position of the bromomethyl group. This structural arrangement imparts distinct reactivity and properties, making it valuable for specific synthetic applications that similar compounds may not be suitable for.
Properties
CAS No. |
402715-75-7 |
|---|---|
Molecular Formula |
C5H7BrO2 |
Molecular Weight |
179 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



